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Iron stearate

Pro-oxidant Polymer degradation Polyethylene

Achieving controlled polyolefin degradation without UV exposure is a persistent formulation challenge. Iron stearate (CAS 2980-59-8) addresses this as a highly effective pro-oxidant catalyst. - Enables rapid thermal oxidation of PE/PP films, achieving embrittlement within 10 days at <100 ppm Fe concentration, ideal for agricultural mulch and compostable packaging. - Outperforms zinc stearate as an internal lubricant in ferrous powder metallurgy, delivering higher green density and reduced dimensional variability in sintered steel components. - Provides a clean, solvent-free thermal decomposition route (300-350 °C) to monodisperse Fe₃O₄ nanoparticles for biomedical imaging and catalysis applications. Supplied with full Certificate of Analysis; bulk and custom packaging available.

Molecular Formula C36H70FeO4
Molecular Weight 622.8 g/mol
CAS No. 2980-59-8
Cat. No. B1588041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron stearate
CAS2980-59-8
Molecular FormulaC36H70FeO4
Molecular Weight622.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+2]
InChIInChI=1S/2C18H36O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2
InChIKeyFRVCGRDGKAINSV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Stearate Technical Baseline


Iron stearate, also known as ferrous stearate (Fe(II) stearate) or ferric stearate (Fe(III) stearate), is a metal carboxylate classified as a metallic soap. It is formed from the reaction of stearic acid with iron salts or iron metal. The compound exists in two oxidation states—ferrous (Fe²⁺) and ferric (Fe³⁺)—with distinct stoichiometries and functional behaviors [1]. Physically, iron stearate is a waxy solid or powder, varying in color from off-white to yellowish or brownish depending on purity and oxidation state. It is insoluble in water but soluble in many organic solvents and molten polymers . With a molecular formula of C₃₆H₇₀FeO₄ for the ferrous form (Mᵣ = 622.8 g/mol) and (C₁₇H₃₅COO)₃Fe for the ferric form (Mᵣ = 906.3 g/mol), iron stearate exhibits a high logP value (~9.99) indicating strong lipophilicity [1]. Its principal industrial roles include serving as a pro-oxidant / pro-degradant additive in polyolefins, an internal lubricant in powder metallurgy and polymer compounding, and a precursor for iron oxide nanoparticles [2][3]. The compound's specific performance profile is strongly influenced by its iron oxidation state, thermal decomposition pathway, and metal-centered catalytic activity, which are the key differentiators addressed in the evidence guide that follows.

Why Iron Stearate Cannot Be Simply Substituted


Substituting iron stearate with other metal stearates—such as calcium stearate, zinc stearate, or manganese stearate—without systematic re-validation introduces significant technical risk because the functional performance of a metal stearate is not governed by the stearate ligand alone, but is primarily determined by the catalytic activity, thermal decomposition pathway, and oxidation potential of the metal center [1]. Unlike calcium or zinc stearates, which function largely as passive lubricants and acid scavengers, iron stearate acts as a potent pro-oxidant catalyst capable of initiating and accelerating polymer chain scission at ppm-level concentrations [2]. Furthermore, the thermal decomposition temperature and solid-state decomposition products of iron stearate differ markedly from those of its group and period neighbors, directly impacting its suitability as a nanoparticle precursor or its behavior during high-temperature polymer processing [3]. Simply replacing iron stearate with a different stearate salt without accounting for these metal-specific differences can lead to unanticipated changes in polymer degradation rates, lubrication failure, altered color or thermal stability, and compromised final product performance. The quantitative evidence presented in Section 3 substantiates these critical performance divergences and provides the technical basis for informed material selection.

Performance Evidence vs. Other Metal Stearates


Pro-Oxidant Efficiency in Polyethylene

In low-density polyethylene (LDPE) films subjected to thermal and photochemical aging, iron stearate demonstrated a significantly higher pro-oxidant activity compared to calcium stearate. The evaluation of carbonyl index (CI) via FTIR and chemiluminescence (CL) emission intensity revealed that Fe-stearate is markedly more effective at decomposing hydroperoxides, the primary initiators of polymer auto-oxidation [1].

Pro-oxidant Polymer degradation Polyethylene

Thermal Decomposition for Nanoparticle Synthesis

Thermogravimetric analysis (TGA) coupled with X-ray diffraction (XRD) and Mössbauer spectroscopy reveals that ferric(III) stearate undergoes a distinct multistage decomposition process. It begins to decompose at approximately 200 °C, forming ferrous(II) stearate and Fe₃O₄ as intermediates. Complete decomposition occurs at 300–350 °C, yielding iron(II) oxide (FeO) as the primary solid product [1]. This contrasts sharply with other metal stearates, such as zinc stearate, which typically decompose directly to their respective metal oxides (e.g., ZnO) at different temperature ranges [2].

Thermal analysis Nanoparticle precursor TGA

Green Density in Powder Metallurgy

In powder metallurgy compaction of reduced iron powder, iron stearate as an internal lubricant yields higher green density compacts compared to zinc stearate under equivalent compaction conditions. The coefficient of friction for iron stearate-lubricated systems varies with temperature and compaction pressure, but the resulting green and sintered density values are consistently higher than those obtained with zinc stearate [1][2].

Powder metallurgy Lubricant Green density

Synergistic Thermal Oxidation with Amines

When combined with stearyl amine or amino-POSS, ferric stearate (FeSt₃) exhibits a tremendous acceleration of polyolefin thermal oxidation compared to reference samples containing no pro-oxidant or iron stearate alone [1]. Polyethylene and polypropylene samples containing less than 100 ppm of iron (from FeSt₃) and 1% of amine became extremely brittle after only 10 days in a circulation oven in the absence of light [1]. In contrast, samples containing iron stearate but no amine showed no significant degradation under identical conditions [1].

Synergistic oxidation Pro-degradant Polyolefin

Pro-Degradant Activity Ranking

A comparative study of iron, cobalt, and manganese stearates as pro-oxidant additives in LDPE mulching films established a clear activity hierarchy. Following 90 days of bacterial biodegradation at 45 °C, mineralization percentages (conversion to CO₂) were 9.0–59.2% for degraded films. The pro-degradant efficiency followed the order: LDPE-Co > LDPE-Mn > LDPE-Fe [1]. While iron stearate (LDPE-Fe) was the least effective of the three transition metal stearates in this specific assay, it nonetheless induced significant photochemical and thermal degradation processes, as evidenced by increased carbonyl index and decreased molecular weight [1].

Biodegradation Pro-degradant Polyethylene

Optimal Use Cases for Iron Stearate


Light-Independent Degradation Films

Iron stearate, especially when co-formulated with a lipophilic amine such as stearyl amine, enables the production of polyethylene or polypropylene films that undergo rapid thermal oxidation in the absence of light, achieving embrittlement within 10 days at very low iron concentrations (<100 ppm Fe) [1]. This capability is particularly valuable for agricultural mulch films, compostable packaging, and single-use items where UV exposure is limited or inconsistent, and where accelerated fragmentation in warm, dark environments (e.g., landfills, compost piles) is desired [1].

High-Density Powder Metallurgy Compacts

As an internal lubricant in ferrous powder metallurgy, iron stearate outperforms zinc stearate by delivering higher green density compacts, which directly translates to improved sintered mechanical properties and reduced dimensional variability [2]. This makes iron stearate the preferred lubricant choice for manufacturing high-tolerance sintered steel components, such as automotive gears, bearings, and structural parts, where final part integrity and consistency are paramount [2].

Solvent-Free Iron Oxide Nanoparticles

The well-defined thermal decomposition pathway of iron stearate, which yields FeO at 300–350 °C and subsequently Fe₃O₄ upon further heating, provides a clean, solvent-free route to monodisperse iron oxide nanoparticles [3]. This approach is ideal for producing magnetic nanoparticles for biomedical imaging, targeted drug delivery, magnetic data storage, and catalysis, where particle size uniformity and surface purity are critical quality attributes [3].

Pro-Oxidant Masterbatches for Recycling

Iron stearate-containing masterbatches can be compounded into HDPE and PP to accelerate oxidative chain scission during thermal processing and subsequent aging, as confirmed by accelerated oven aging at 63 °C [4]. This pre-degradation step increases polymer hydrophilicity and reduces molecular weight, significantly enhancing susceptibility to microbial attack. The approach is particularly suited for the production of oxo-biodegradable plastics and for improving the biodegradation profile of recycled polyolefin streams where controlled fragmentation is beneficial [4].

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